molecular formula C10H14O3 B2481763 1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid CAS No. 2490400-65-0

1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid

Cat. No.: B2481763
CAS No.: 2490400-65-0
M. Wt: 182.219
InChI Key: FZTOFJPDGBUGHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid is a useful research compound. Its molecular formula is C10H14O3 and its molecular weight is 182.219. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Novel Amino Acids : This compound has been used in the synthesis of new spiro[2.3]hexane amino acids, which are conformationally rigid analogs of γ-aminobutyric acid. These amino acids show promise as modulators of GABAergic cascades in the human central nervous system (Yashin et al., 2017).

  • Development of Conformationally Restricted Analogs : The compound has been utilized to create conformationally restricted analogues of essential amino acids like glutamic acid and lysine, offering a pathway for novel synthetic approaches in this field (Yashin et al., 2019).

  • Synthesis of Azabicyclohexanes : It has been instrumental in synthesizing 2-azabicyclo[2.1.1]hexanes, compounds with the skeleton of 2,4-methanoproline, a naturally occurring insect antifeedant (Stevens & Kimpe, 1996).

  • Synthesis of Cyclopropane Amino Acids : This chemical has been used in synthesizing new spirane analogues of γ-aminobutyric acid, which are conformationally rigid (Yashin et al., 2015).

  • Development of Spirocyclic Heterocycles : The compound has been applied in creating spirocyclic heterocycles containing 3-azabicyclo[3.1.0]hexane and 2H-indene-1,3-dione motifs, which are significant in biological studies (Wang et al., 2021).

  • Study of Carbene Reaction Intermediates : It has been used to study strained carbene reaction intermediates like spiro[3.3]hept-1-ylidene, exploring different rearrangement pathways (Rosenberg et al., 2016).

  • Exploration of Cyclobutane Amino Acid Analogues : Research has been conducted on the synthesis of cyclobutane amino acid analogues, providing insights into conformational restrictions and their implications in biochemistry (Avenoza et al., 2010).

  • Scale-Up Synthesis in Photo Flow Chemistry : The compound has been used in the scale-up synthesis of deuterium-labeled derivatives using continuous photo flow chemistry, indicating its utility in large-scale pharmaceutical applications (Yamashita et al., 2019).

  • Synthesis of Energetic Compounds : It has played a role in synthesizing energetic compounds via metathesis reaction, showing its potential in the development of novel materials (Kotov et al., 2008).

Future Directions

The exploration of 2-oxabicyclo[2.1.1]hexanes as bioisosteres offers exciting opportunities for medicinal chemists and agrochemists. Further studies should investigate their efficacy, toxicity, and potential applications in drug development and crop protection .

Properties

IUPAC Name

1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-8-5-9(6-8,7(11)12)10(13-8)3-2-4-10/h2-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZTOFJPDGBUGHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(C3(O2)CCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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